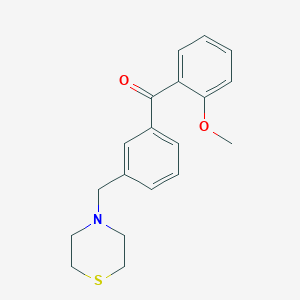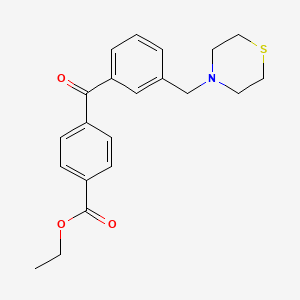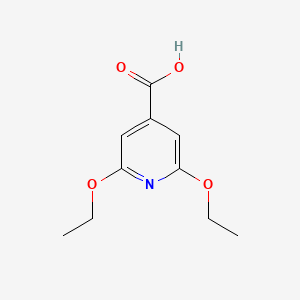
2,6-Diethoxyisonicotinic acid
Descripción general
Descripción
2,6-Diethoxyisonicotinic acid is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.22 . The IUPAC name for this compound is 2,6-diethoxyisonicotinic acid .
Molecular Structure Analysis
The InChI code for 2,6-Diethoxyisonicotinic acid is1S/C10H13NO4/c1-3-14-8-5-7 (10 (12)13)6-9 (11-8)15-4-2/h5-6H,3-4H2,1-2H3, (H,12,13) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2,6-Diethoxyisonicotinic acid is a solid substance .Aplicaciones Científicas De Investigación
Application in Agriculture: Plant Disease Resistance
Summary of the Application
2,6-Diethoxyisonicotinic acid is used in the field of agriculture as a potential inducer of plants’ natural immune system . This method is based on activating the plant’s natural defenses. The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
Methods of Application or Experimental Procedures
The plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source.
Results or Outcomes
The results showed that the use of 2,6-Diethoxyisonicotinic acid could potentially induce the plants’ natural immune system, making them resistant to infections . However, the source does not provide any quantitative data or statistical analyses.
Potential Applications in Agriculture: Plant Protection
Summary of the Application
2,6-Diethoxyisonicotinic acid and its derivatives are being explored as potential weapons against plant diseases . This is based on the concept of systemic acquired resistance (SAR), a natural plant defense mechanism that can be activated by certain compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source. However, it is mentioned that these compounds can be used as elicitors to stimulate the immune system of plants .
Results or Outcomes
In previous work, it was reported that amide derivatives of isonicotinic acid and 2,6-dichloroisonicotinic acid were more biologically active than acids and their plant resistance induction properties were up to 92% . However, the source does not provide any quantitative data or statistical analyses for 2,6-Diethoxyisonicotinic acid specifically.
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-diethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-7(10(12)13)6-9(11-8)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQIZRFVUOCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277797 | |
| Record name | 2,6-Diethoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethoxyisonicotinic acid | |
CAS RN |
5397-75-1 | |
| Record name | NSC4259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diethoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




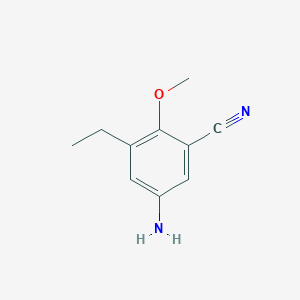

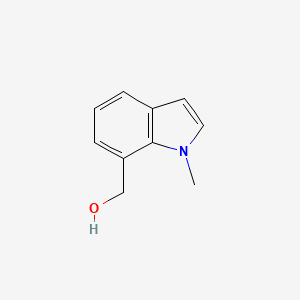
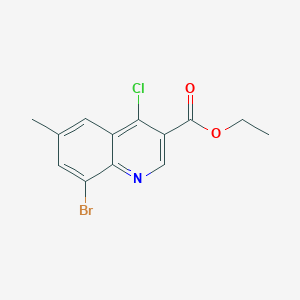

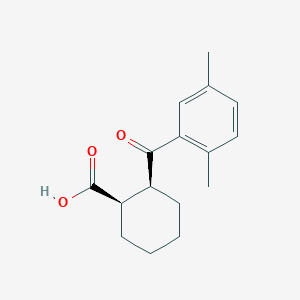


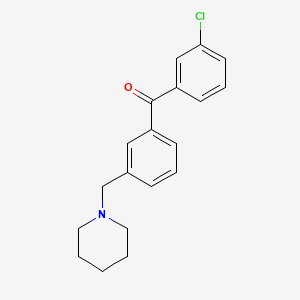
![Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1614412.png)
![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614413.png)
